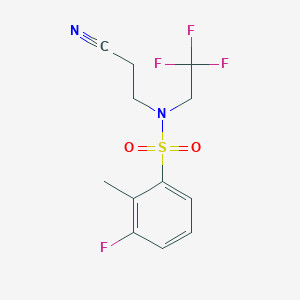![molecular formula C18H22FN3O2 B7633919 N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide](/img/structure/B7633919.png)
N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that has shown promising results in the treatment of chronic lymphocytic leukemia (CLL) and other hematological malignancies.
Wirkmechanismus
N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide selectively binds to the BH3-binding groove of BCL-2, thereby disrupting the interaction between BCL-2 and pro-apoptotic proteins such as BIM, which are required for the activation of the apoptotic pathway. This leads to the induction of apoptosis in cancer cells that are dependent on BCL-2 for survival.
Biochemical and Physiological Effects:
N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that do not depend on BCL-2 for survival. It has also been shown to inhibit tumor growth in animal models of CLL and other hematological malignancies. In clinical trials, N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide has demonstrated high response rates and durable remissions in patients with relapsed or refractory CLL, as well as in patients with other hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide has several advantages for lab experiments, including its high selectivity for BCL-2 and its ability to induce apoptosis in cancer cells that are dependent on BCL-2 for survival. However, N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide also has some limitations, such as its potential toxicity to normal cells that express low levels of BCL-2, and the possibility of resistance development in cancer cells that downregulate BCL-2 expression or upregulate other anti-apoptotic proteins.
Zukünftige Richtungen
There are several future directions for N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide research, including the development of combination therapies that can enhance its efficacy and overcome resistance, the identification of biomarkers that can predict response to N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide, and the exploration of its potential in other cancer types beyond hematological malignancies. Additionally, there is ongoing research to optimize the dosing and scheduling of N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide to minimize toxicity and maximize its therapeutic potential.
Synthesemethoden
N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide is synthesized through a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 2-isopropoxyethanol to form the intermediate 4-(4-fluorophenyl)oxan-4-ol. The oxan-4-ol is then reacted with 2-amino-2-methyl-1-propanol to form the imidazole ring, and the resulting compound is then reacted with 5-chloro-1H-pyrazolo[4,3-b]pyridine to form N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of CLL and other hematological malignancies. It has been shown to selectively target and inhibit the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), which is overexpressed in many cancer cells and plays a key role in promoting cancer cell survival. N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide has also been shown to be effective in combination with other chemotherapy agents, such as rituximab and idelalisib.
Eigenschaften
IUPAC Name |
N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-12(2)16-20-11-15(21-16)17(23)22-18(7-9-24-10-8-18)13-3-5-14(19)6-4-13/h3-6,11-12H,7-10H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRFQEMZIUPRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)C(=O)NC2(CCOCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-methyl-N-[[2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7633836.png)

![1-(cyclopropanecarbonyl)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]piperidine-3-carboxamide](/img/structure/B7633847.png)
![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-naphthalen-1-yloxyethyl)urea](/img/structure/B7633849.png)
![3-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7633854.png)
![4-[(3-Pyrazol-1-ylpiperidin-1-yl)methyl]phenol](/img/structure/B7633864.png)



![Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate](/img/structure/B7633912.png)
![N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide](/img/structure/B7633922.png)
![1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone](/img/structure/B7633929.png)

![3-[1-(5-methylquinazolin-4-yl)pyrrolidin-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7633942.png)